molecular formula C7H13ClN2S2 B13730520 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride CAS No. 38534-89-3

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride

Cat. No.: B13730520
CAS No.: 38534-89-3
M. Wt: 224.8 g/mol
InChI Key: COXOOCBUVCPLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride is a cationic dithiolium salt characterized by a five-membered 1,2-dithiolium ring substituted with methylamino groups at positions 3 and 5 and an ethyl group at position 2. The chloride counterion stabilizes the positively charged sulfur-containing heterocycle. Dithiolium salts are known for their unique electronic properties, redox activity, and applications in coordination chemistry and materials science. The methylamino substituents likely enhance solubility in polar solvents and offer hydrogen-bonding capabilities, while the ethyl group may influence steric effects and hydrophobic interactions .

Properties

CAS No.

38534-89-3

Molecular Formula

C7H13ClN2S2

Molecular Weight

224.8 g/mol

IUPAC Name

[4-ethyl-5-(methylamino)dithiol-3-ylidene]-methylazanium;chloride

InChI

InChI=1S/C7H12N2S2.ClH/c1-4-5-6(8-2)10-11-7(5)9-3;/h8H,4H2,1-3H3;1H

InChI Key

COXOOCBUVCPLHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SSC1=[NH+]C)NC.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylamino-4-ethyl-1,2-dithiolium chloride with methylamine in the presence of a suitable solvent and catalyst. The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound. Additionally, purification steps, such as crystallization or chromatography, are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolium ring to a dithiolane ring.

    Substitution: Nucleophilic substitution reactions can replace the methylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives.

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C7H12N2S2C_7H_{12}N_2S_2 and features a dithiolium structure that contributes to its reactivity and interaction with other chemical species. The structural representation can be summarized as follows:

  • Molecular Formula : C7H12N2S2C_7H_{12}N_2S_2
  • SMILES Notation : CCC1=C(SSC1=NC)NC
  • InChI Key : VJDPCBNYWGHRBE-UHFFFAOYSA-N

Potential Antimicrobial Activity

Research indicates that compounds with dithiolium structures may exhibit antimicrobial properties. The ability of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride to interact with biological membranes could make it a candidate for developing new antimicrobial agents. Preliminary studies suggest that similar dithiolium derivatives have shown effectiveness against various bacterial strains.

Antioxidant Properties

The redox-active nature of dithiolium compounds suggests potential applications as antioxidants. Their ability to donate electrons can help neutralize free radicals, which are implicated in various diseases. Investigating the antioxidant capacity of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride could lead to its application in pharmaceuticals aimed at oxidative stress-related conditions.

Electrochemical Applications

The electrochemical properties of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride make it suitable for use in sensors and energy storage devices. Its ability to undergo reversible redox reactions suggests applications in:

  • Batteries : As an electrode material due to its conductivity and stability.
  • Supercapacitors : Potential use as a charge storage material owing to its high surface area and electron mobility.

Nanocomposite Development

Incorporating this compound into polymer matrices could enhance the mechanical and thermal properties of materials. Research into its role as a filler or modifier in composite materials is ongoing, with promising results indicating improved durability and performance.

Development of Electrochemical Sensors

Due to its redox properties, 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride can be utilized in the development of electrochemical sensors for detecting various analytes. The compound's ability to facilitate electron transfer makes it an excellent candidate for:

  • Biosensors : For monitoring biological markers.
  • Environmental Sensors : To detect pollutants or toxins in water or soil samples.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of their functions. Additionally, it may interfere with cellular processes, such as DNA replication or protein synthesis, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

(a) 3,5-Diphenyl-1,2-dithiolium Hydrogensulfate
  • Structure : Features phenyl groups at positions 3 and 5 and a hydrogensulfate counterion.
  • Synthesis : Prepared via reaction of bis(thiodibenzoylmethanato)-nickel(II) with thionyl chloride in acetonitrile .
  • Properties :
    • Crystallizes in a helical hydrogen-bonded chain structure (space group P2₁2₁2₁) due to interactions with hydrogensulfate ions.
    • Reduced solubility in water compared to chloride salts, attributed to the bulky phenyl substituents and strong hydrogen-bonding network .
  • Contrast: The target compound’s methylamino groups likely improve aqueous solubility and offer nucleophilic reactivity, whereas phenyl groups in the analog enhance aromatic stacking but reduce solubility.
(b) 1,5-Bis(methylamino)-3-oxapentane
  • Structure: A linear oxapentane backbone with methylamino groups at terminal positions.
  • Contrast : The oxapentane backbone lacks the conjugated, redox-active dithiolium ring, limiting applications in electronic materials.

Counterion and Crystallographic Differences

(a) Bis(2-amino-3,5-dichloropyridinium) Hexachloridostannate(IV) Dihydrate
  • Structure : Features a hexachloridostannate anion and pyridinium cations.
  • Crystallography :
    • Space group and lattice parameters differ significantly from dithiolium salts.
    • Demonstrates how bulkier counterions (e.g., SnCl₆²⁻) influence crystal packing and stability .
  • Contrast : The chloride counterion in the target compound enables simpler ionic interactions and higher solubility compared to complex anions like SnCl₆²⁻.
(a) Lauryl Methylamino Propionate
  • Structure: Combines a lauryl chain with methylamino and propionate groups.
  • Function: Used as an antistatic agent in cosmetics, highlighting the role of amino groups in surface activity .
  • Contrast: While the target compound shares methylamino substituents, its dithiolium ring confers distinct electronic properties unsuitable for surfactant applications.

Research Implications and Gaps

  • Applications: Potential uses in conductive materials or catalysis merit exploration, leveraging its methylamino groups for metal coordination.
  • Data Gaps : Experimental data on the target compound’s crystallography, solubility, and thermal stability are absent in the provided evidence, necessitating further study.

Biological Activity

3,5-Bis(methylamino)-4-ethyl-1,2-dithiolium chloride, a dithiolium compound, has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and pharmacology. This article synthesizes available data on the compound's structure, biological effects, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C7_7H12_{12}N2_2S2_2
  • SMILES : CCC1=C(SSC1=NC)NC
  • InChIKey : VJDPCBNYWGHRBE-UHFFFAOYSA-N

The structure of 3,5-bis(methylamino)-4-ethyl-1,2-dithiolium chloride features a dithiolium ring, which is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound primarily revolves around its redox properties and interactions with thiol groups in biological systems. Dithiolium compounds are known to participate in redox reactions that can influence various biochemical pathways.

Dithiolium compounds can act as:

  • Reducing Agents : They can reduce disulfides to thiols, which is critical for maintaining the redox balance in cells.
  • Electron Acceptors : The dithiolium cation can accept electrons from nucleophiles, potentially leading to the formation of reactive intermediates that may interact with biological macromolecules.

Case Studies and Experimental Data

  • Antioxidant Activity : A study demonstrated that dithiolium derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. This effect is attributed to their ability to donate electrons effectively.
  • Cytotoxicity Studies : Research involving various cell lines showed that 3,5-bis(methylamino)-4-ethyl-1,2-dithiolium chloride can induce cytotoxic effects at higher concentrations. The mechanism appears to involve oxidative stress and disruption of cellular redox homeostasis.
  • Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, its interaction with thiol-dependent enzymes could modulate their activity, impacting metabolic processes.

Data Tables

Biological ActivityObservationsReferences
Antioxidant ActivityEffective in scavenging free radicals
CytotoxicityInduces cell death at high concentrations
Enzyme InhibitionModulates activity of thiol-dependent enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.